N-tert-Butyl-3-(3,3-dimethyltriazeno)-p-toluamide
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Overview
Description
N-tert-Butyl-3-(3,3-dimethyltriazeno)-p-toluamide is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) bonded to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-(3,3-dimethyltriazeno)-p-toluamide typically involves the reaction of p-toluidine with tert-butyl nitrite and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired triazene compound. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to ensure consistent product quality. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-(3,3-dimethyltriazeno)-p-toluamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The triazene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-tert-Butyl-3-(3,3-dimethyltriazeno)-p-toluamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other triazene derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-(3,3-dimethyltriazeno)-p-toluamide involves its interaction with molecular targets such as DNA and proteins. The triazene group can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-3-(3,3-dimethyltriazeno)-p-anisamide
- N-tert-Butyl-3-(3,3-dimethyltriazeno)-p-chloroamide
Uniqueness
N-tert-Butyl-3-(3,3-dimethyltriazeno)-p-toluamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
76765-35-0 |
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Molecular Formula |
C14H22N4O |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-tert-butyl-3-(dimethylaminodiazenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H22N4O/c1-10-7-8-11(13(19)15-14(2,3)4)9-12(10)16-17-18(5)6/h7-9H,1-6H3,(H,15,19) |
InChI Key |
YKBQWHVGBNVUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)N=NN(C)C |
Origin of Product |
United States |
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